molecular formula C25H14Br2 B1249592 2,2'-Dibromo-9,9'-spirobifluorene CAS No. 67665-47-8

2,2'-Dibromo-9,9'-spirobifluorene

Cat. No.: B1249592
CAS No.: 67665-47-8
M. Wt: 474.2 g/mol
InChI Key: OZZSXAWYZYTWQD-UHFFFAOYSA-N
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Description

2,2’-Dibromo-9,9’-spirobifluorene is a compound characterized by its unique spirobifluorene structure, where two fluorene units are connected through a spiro carbon atom. This compound is notable for its two bromine substituents on the spiro carbon atoms, giving it distinct chemical properties. It is a yellow crystalline solid with the molecular formula C25H14Br2 and a molecular weight of 474.19 g/mol .

Mechanism of Action

Result of Action

The effects of DBSBF’s action depend on its application context:

Action Environment

Environmental factors play a crucial role in DBSBF’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

2,2’-Dibromo-9,9’-spirobifluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2,2’-Dibromo-9,9’-spirobifluorene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 2,2’-Dibromo-9,9’-spirobifluorene has been observed to interact with certain proteins involved in cellular signaling pathways, influencing their function and activity.

Cellular Effects

The effects of 2,2’-Dibromo-9,9’-spirobifluorene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Dibromo-9,9’-spirobifluorene can alter the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . Furthermore, this compound has been found to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of 2,2’-Dibromo-9,9’-spirobifluorene involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 2,2’-Dibromo-9,9’-spirobifluorene binds to the active sites of enzymes, leading to either competitive or non-competitive inhibition of their activity . Additionally, this compound can activate certain transcription factors, resulting in altered gene expression patterns that impact various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Dibromo-9,9’-spirobifluorene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-Dibromo-9,9’-spirobifluorene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2,2’-Dibromo-9,9’-spirobifluorene vary with different dosages in animal models. At low doses, this compound has been found to exert minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

2,2’-Dibromo-9,9’-spirobifluorene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The metabolic pathways of 2,2’-Dibromo-9,9’-spirobifluorene also involve conjugation reactions with glutathione and other endogenous molecules, leading to the formation of conjugated metabolites that are readily excreted from the body.

Transport and Distribution

The transport and distribution of 2,2’-Dibromo-9,9’-spirobifluorene within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, 2,2’-Dibromo-9,9’-spirobifluorene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2,2’-Dibromo-9,9’-spirobifluorene is a critical factor that determines its activity and function. This compound has been found to localize primarily within the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and signaling pathways . The targeting of 2,2’-Dibromo-9,9’-spirobifluorene to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibromo-9,9’-spirobifluorene can be synthesized through several methods:

Industrial Production Methods: Industrial production of 2,2’-dibromo-9,9’-spirobifluorene typically follows the direct bromination method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-9,9’-spirobifluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,2'-dibromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZSXAWYZYTWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461112
Record name 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67665-47-8
Record name 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromo-9,9'-spirobi[9H-fluorene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method for 2,2'-Dibromo-9,9'-spirobifluorene described in this paper?

A1: The paper presents a novel synthesis method for this compound that bypasses the challenges associated with previous methods. It avoids the difficult dibromination of 9,9'-spirobifluorene and the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene. [] This improved synthesis offers a more efficient route to obtain pure this compound, which is a crucial precursor for synthesizing various fluorescent derivatives.

Q2: What makes the 2,2'-bisdonor-7,7'-bisacceptor-substituted derivatives of 9,9'-spirobifluorene interesting?

A2: The research demonstrates that by introducing donor and acceptor groups at specific positions (2,2' and 7,7') on the 9,9'-spirobifluorene scaffold, the fluorescence properties of the resulting derivatives can be significantly altered. These donor-acceptor substituted compounds exhibit a diverse range of fluorescence emissions, both in solution and solid state, making them potentially valuable in various applications requiring fluorescent materials. []

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